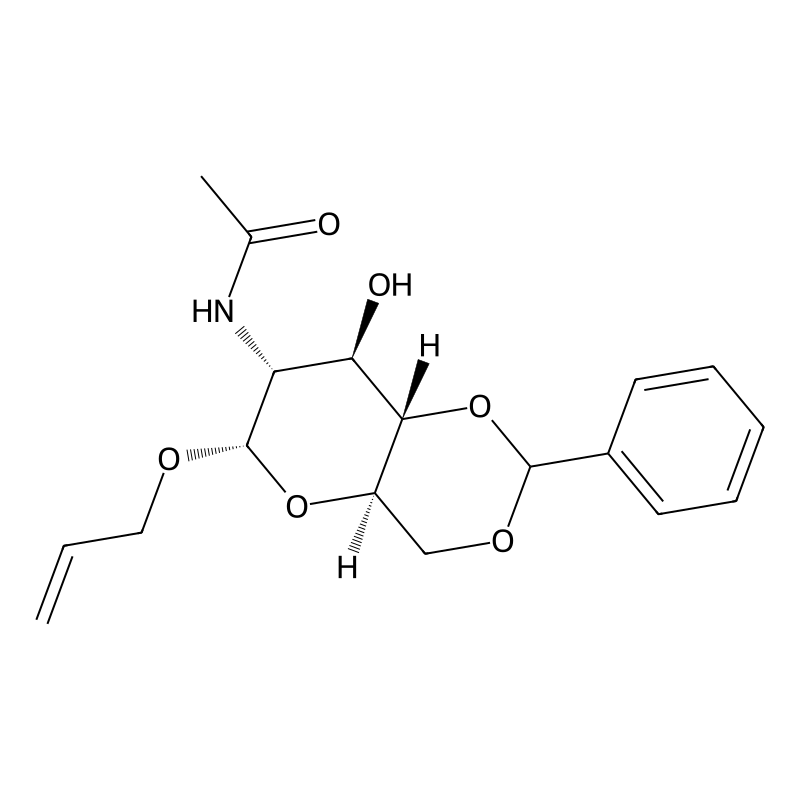

N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide is a complex organic compound characterized by its intricate molecular structure. It features a hexahydropyrano ring system fused with a dioxin moiety and is substituted with an acetamide and phenyl groups. The compound's molecular formula is C₁₈H₁₉N₁O₅, and it has a molecular weight of approximately 325.35 g/mol .

The reactivity of N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide can be explored through various chemical transformations:

- Acetylation: The hydroxyl group can undergo acetylation to form more lipophilic derivatives.

- Esterification: The phenolic hydroxyl can react with carboxylic acids to yield esters.

- Nucleophilic Substitution: The acetamide nitrogen can participate in nucleophilic substitution reactions with electrophiles.

These reactions can be leveraged for synthesizing derivatives with modified biological activity or improved solubility.

Research indicates that N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide exhibits significant biological activity. It has been studied for its potential as an anti-cancer agent and may possess anti-inflammatory properties. Its unique structure allows it to interact with specific biological targets effectively.

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Hexahydropyrano Dioxin Core: This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Phenyl Group: Electrophilic aromatic substitution can be utilized to attach the phenyl group at the desired position.

- Acetamide Formation: Finally, the acetamide group is introduced via reaction with acetyl chloride or acetic anhydride.

These methods require careful control of reaction conditions to ensure high yields and purity of the final product.

N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide has several potential applications:

- Pharmaceutical Development: As a candidate for drug formulation targeting specific diseases.

- Research Tool: Useful in studying biological pathways due to its unique structural properties.

- Chemical Probes: Can serve as a probe in biochemical assays to elucidate mechanisms of action in cellular systems.

Several compounds exhibit structural similarities to N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(Acetylamino)-2-(4-methoxyphenoxy)hexahydropyrano[3,2-d][1,3]dioxin | Contains methoxy substituent | Different electronic properties due to methoxy group |

| 5-(Hydroxyphenyl)tetrahydropyran | Simpler tetrahydropyran structure | Lacks the dioxin component |

| 1-(Phenylethynyl)hexahydropyran | Ethynyl substitution instead of propene | Enhanced reactivity due to triple bond |

These comparisons highlight the unique attributes of N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-prop-2-enoxy...] that may contribute to its distinct biological activities and potential therapeutic applications.